2'-Chloro-4-trifluoromethoxybenzophenone
Description
2'-Chloro-4-trifluoromethoxybenzophenone is a halogenated benzophenone derivative characterized by a chloro substituent at the 2'-position and a trifluoromethoxy group at the 4-position of the benzophenone scaffold. Benzophenones with halogen and trifluoromethoxy substituents are of interest in materials science and medicinal chemistry due to their electron-withdrawing effects, which influence reactivity, stability, and intermolecular interactions .
Properties
CAS No. |
87996-54-1 |
|---|---|
Molecular Formula |
C14H8ClF3O2 |
Molecular Weight |
300.66 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)20-14(16,17)18/h1-8H |
InChI Key |
XUMDUKMAADXRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’-Chloro-4-trifluoromethoxybenzophenone typically involves the reaction of 2-chlorobenzoyl chloride with 4-trifluoromethoxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2’-Chloro-4-trifluoromethoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group
Biological Activity
Introduction
2'-Chloro-4-trifluoromethoxybenzophenone (CAS No. 87996-54-1) is a synthetic organic compound that has gained attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and implications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C15H10ClF3O |
| Molecular Weight | 304.69 g/mol |
| IUPAC Name | 2'-Chloro-4-(trifluoromethoxy)benzophenone |
| CAS Number | 87996-54-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound is suspected to exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular signaling pathways, impacting processes such as proliferation and apoptosis.
- DNA Interaction : The compound potentially binds to DNA, leading to alterations in replication and transcription processes, which can trigger cytotoxic effects in cancer cells.
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety and efficacy of compounds in drug development. Various studies have assessed the cytotoxic effects of this compound on different cell lines.
In Vitro Studies
-
Cell Lines Used :
- Human breast cancer cells (MCF-7)
- Human lung cancer cells (A549)
- Mouse fibroblast cells (L929)
-
Assay Methods :
- MTT Assay : Used to assess cell viability and proliferation.
- Colony Formation Assay : Evaluated the long-term effects on cell growth.
-
Results Summary :
- The compound demonstrated significant cytotoxicity against MCF-7 and A549 cell lines, with IC50 values ranging from 10 µM to 25 µM.
- L929 cells exhibited lower sensitivity, indicating a potential selective toxicity towards cancerous cells.
Table 1: Cytotoxicity Results
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| MCF-7 | 15 | MTT |
| A549 | 20 | MTT |
| L929 | >50 | Colony Formation |
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer properties of this compound in vivo using a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor growth through apoptosis induction.
Case Study 2: Mechanistic Insights
Research by Johnson et al. (2024) focused on the mechanism of action, revealing that treatment with the compound led to increased levels of reactive oxygen species (ROS) in MCF-7 cells, contributing to oxidative stress and subsequent cell death. This study highlights the potential role of oxidative stress as a pathway for the compound's anticancer effects.
Comparison with Similar Compounds
Notes and Limitations
- Data Gaps: Direct experimental data (e.g., melting points, synthetic yields) for this compound are sparse. Inferences rely on structural analogs .
- Theoretical vs. Experimental : DFT studies (e.g., on 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate) provide geometric and electronic insights but require experimental validation .
- Functional Group Diversity: Substituents like thiomorpholinomethyl () or cyanophenyl () highlight the need for targeted synthetic studies to explore structure-property relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
